14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
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Overview
Description
The compound 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one is a complex heterocyclic molecule It features a unique structure that combines multiple functional groups and heteroatoms, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold, followed by the introduction of the 4-bromophenyl and oxoethyl groups through nucleophilic substitution and condensation reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for biological assays and drug development.
Medicine: The compound’s pharmacophoric elements suggest potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives: Thiophene-containing compounds are known for their wide range of therapeutic properties, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one lies in its complex structure, which combines multiple pharmacophoric elements. This structural complexity may result in unique biological activities and therapeutic potential, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19BrN4O3S2 |
---|---|
Molecular Weight |
519.4g/mol |
IUPAC Name |
14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C21H19BrN4O3S2/c1-21(2)8-13-15(9-29-21)31-17-16(13)18(28)26-19(23-17)25(3)24-20(26)30-10-14(27)11-4-6-12(22)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
PVKOYRSRASDJED-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C |
Origin of Product |
United States |
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